2-(1H-indol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone 2-(1H-indol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1705784-67-3
VCID: VC6332037
InChI: InChI=1S/C18H22N2O3S/c1-24(22,23)16-10-14-6-7-15(11-16)20(14)18(21)12-19-9-8-13-4-2-3-5-17(13)19/h2-5,8-9,14-16H,6-7,10-12H2,1H3
SMILES: CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CN3C=CC4=CC=CC=C43
Molecular Formula: C18H22N2O3S
Molecular Weight: 346.45

2-(1H-indol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

CAS No.: 1705784-67-3

Cat. No.: VC6332037

Molecular Formula: C18H22N2O3S

Molecular Weight: 346.45

* For research use only. Not for human or veterinary use.

2-(1H-indol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone - 1705784-67-3

Specification

CAS No. 1705784-67-3
Molecular Formula C18H22N2O3S
Molecular Weight 346.45
IUPAC Name 2-indol-1-yl-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Standard InChI InChI=1S/C18H22N2O3S/c1-24(22,23)16-10-14-6-7-15(11-16)20(14)18(21)12-19-9-8-13-4-2-3-5-17(13)19/h2-5,8-9,14-16H,6-7,10-12H2,1H3
Standard InChI Key UPIMKWLDRVCZGA-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CN3C=CC4=CC=CC=C43

Introduction

The chemical compound 2-(1H-indol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone represents a unique structure combining an indole framework with a bicyclic azabicyclooctane moiety and a methylsulfonyl functional group. Such compounds are often studied for their potential pharmacological properties, including antimicrobial, anticancer, and neurological activities.

This article provides a detailed examination of the compound's structural, physicochemical, and potential biological properties based on available literature.

Structural Features

The molecular structure of this compound is characterized by:

  • Indole Core: A heterocyclic aromatic system known for its bioactivity.

  • Azabicyclo[3.2.1]octane Moiety: A rigid bicyclic system that influences receptor binding and pharmacokinetics.

  • Methylsulfonyl Group: A polar substituent that enhances solubility and metabolic stability.

The systematic IUPAC name is 2-(1H-indol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone.

Synthesis

The synthesis of such compounds typically involves:

  • Formation of the Indole Framework: Using Fischer indole synthesis or similar methods.

  • Introduction of the Bicyclic Azabicyclooctane Unit: Achieved through cyclization reactions or derivatization of tropane derivatives.

  • Attachment of the Methylsulfonyl Group: Sulfonation reactions using methylsulfonyl chloride under basic conditions.

Potential Applications

Given its structural features, this compound could be explored for:

  • Antimicrobial Agents: Targeting resistant bacterial strains such as MRSA.

  • Neurological Drugs: Acting on neurotransmitter systems.

  • Cancer Therapies: As a lead compound for cytotoxic agents.

Challenges in Development

The development of this compound as a drug candidate may face challenges such as:

  • Complex synthesis due to stereochemical constraints.

  • Potential toxicity related to sulfonyl groups.

  • Limited data on pharmacokinetics and pharmacodynamics.

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